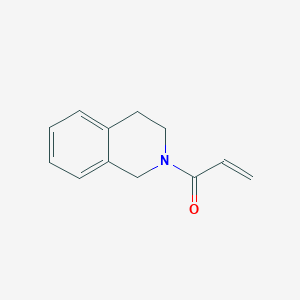![molecular formula C16H6F12Se2 B3059489 Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] CAS No. 335383-23-8](/img/structure/B3059489.png)
Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]
Overview
Description
Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] is an organoselenium compound known for its unique chemical properties and applications. This compound is characterized by the presence of selenium atoms and trifluoromethyl groups, which contribute to its reactivity and stability. It has garnered significant interest in various fields of scientific research due to its catalytic, antioxidant, and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[3,5-bis(trifluoromethyl)phenyl] typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with elemental selenium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for diselenide, bis[3,5-bis(trifluoromethyl)phenyl] are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form seleninic acids, which are highly reactive intermediates.
Reduction: The compound can be reduced to form selenides.
Substitution: It can participate in substitution reactions, where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Aqueous hydrogen peroxide is commonly used as an oxidizing agent under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the selenium atoms, depending on the desired product.
Major Products Formed
Oxidation: The major product is 3,5-bis(trifluoromethyl)benzene seleninic acid.
Reduction: The major product is the corresponding selenide.
Substitution: The products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diselenide, bis[3,5-bis(trifluoromethyl)phenyl] involves its ability to undergo redox cycling. The compound can alternate between its oxidized and reduced forms, allowing it to act as a catalyst in various chemical reactions. In biological systems, it mimics the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides .
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar catalytic and antioxidant properties.
m-Trifluoromethyl-diphenyl diselenide: Exhibits similar reactivity and is used in similar applications.
Selenocystine: A naturally occurring diselenide with strong antioxidant properties.
Uniqueness
Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity. This makes it a highly effective catalyst and antioxidant compared to other diselenides.
Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]diselanyl]-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F12Se2/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-30-12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZFMEPRSSEGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[Se][Se]C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F12Se2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445589 | |
| Record name | Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335383-23-8 | |
| Record name | Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





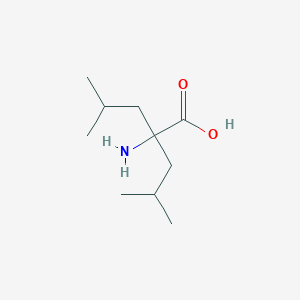

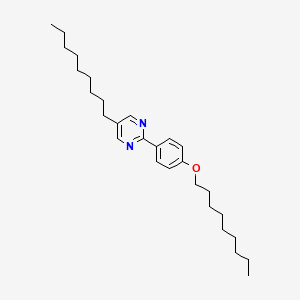


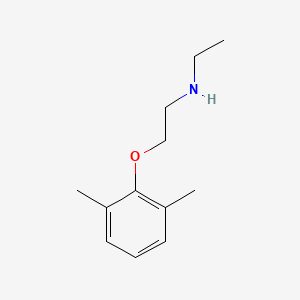
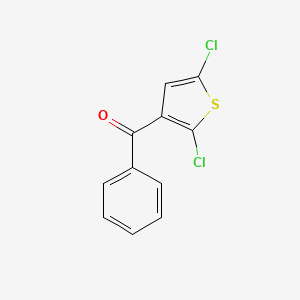

![Dibutyl[2-(methylamino)ethyl]amine](/img/structure/B3059424.png)
